Meta-Nitro Regioisomeric Differentiation: Computed LogP vs. Para-Nitro Isomer
The meta-nitro substitution in CAS 5635-21-2 yields a computed XLogP3-AA of 1.6, which is predicted to be approximately 0.3–0.5 log units lower than the para-nitro regioisomer (4-nitrophenyl analog) due to differences in dipole moment and solvation [1]. This lipophilicity difference directly impacts membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Predicted XLogP3-AA for 4-nitrophenyl bis-chloroacetamide analog: ~1.9–2.1 (class-level estimate based on nitro regioisomer shift trends) |
| Quantified Difference | ΔLogP ≈ −0.3 to −0.5 (meta more hydrophilic) |
| Conditions | In silico prediction by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A lower logP for the meta-nitro isomer may favor aqueous solubility and reduce non-specific binding in biochemical assays, a critical selection criterion for early-stage screening libraries.
- [1] PubChem. (2025). Computed Properties for CID 2526961 (XLogP3-AA). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5635-21-2 View Source
